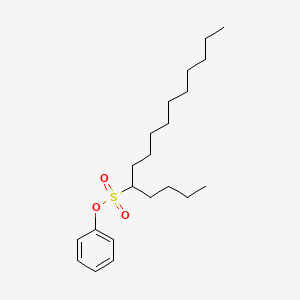![molecular formula C15H15NO4 B12566698 1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- CAS No. 288155-33-9](/img/structure/B12566698.png)
1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- is an organic compound with a complex structure that includes a cyclohexanedione core substituted with a nitrophenyl methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- typically involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the cyclohexanedione and the nitrophenyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often require a strong nucleophile and a polar aprotic solvent.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A simpler analog without the nitrophenyl group.
2,2’-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): A structurally related compound with additional hydroxyl groups.
Uniqueness
1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]- is unique due to the presence of both the cyclohexanedione core and the nitrophenyl methylene group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
288155-33-9 |
|---|---|
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
5,5-dimethyl-2-[(4-nitrophenyl)methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H15NO4/c1-15(2)8-13(17)12(14(18)9-15)7-10-3-5-11(6-4-10)16(19)20/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
BOXFKQNPDYIMFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


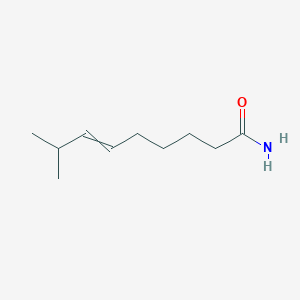
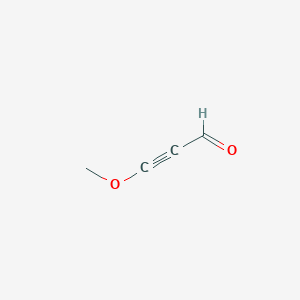




![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)



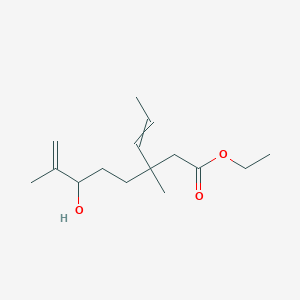
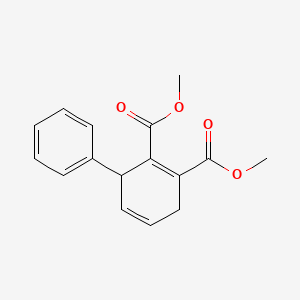
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
